1-(3-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-(3-ETHYLPHENYL)-5-(PYRIDIN-4-YL)-1,2,3-TRIAZOLE-4-CARBOXYLIC ACID is a heterocyclic compound that features a triazole ring, a pyridine ring, and an ethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-ETHYLPHENYL)-5-(PYRIDIN-4-YL)-1,2,3-TRIAZOLE-4-CARBOXYLIC ACID typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-ethylphenylhydrazine with 4-pyridinecarboxaldehyde to form the corresponding hydrazone, which is then cyclized to the triazole ring using a suitable cyclizing agent such as sodium nitrite in an acidic medium .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-(3-ETHYLPHENYL)-5-(PYRIDIN-4-YL)-1,2,3-TRIAZOLE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(3-ETHYLPHENYL)-5-(PYRIDIN-4-YL)-1,2,3-TRIAZOLE-4-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(3-ETHYLPHENYL)-5-(PYRIDIN-4-YL)-1,2,3-TRIAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-METHYLPHENYL)-5-(PYRIDIN-4-YL)-1,2,3-TRIAZOLE-4-CARBOXYLIC ACID
- 1-(3-ISOPROPYLPHENYL)-5-(PYRIDIN-4-YL)-1,2,3-TRIAZOLE-4-CARBOXYLIC ACID
- 1-(3-BUTYLPHENYL)-5-(PYRIDIN-4-YL)-1,2,3-TRIAZOLE-4-CARBOXYLIC ACID
Uniqueness
1-(3-ETHYLPHENYL)-5-(PYRIDIN-4-YL)-1,2,3-TRIAZOLE-4-CARBOXYLIC ACID is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity compared to similar compounds with different alkyl substituents .
Properties
Molecular Formula |
C16H14N4O2 |
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Molecular Weight |
294.31 g/mol |
IUPAC Name |
1-(3-ethylphenyl)-5-pyridin-4-yltriazole-4-carboxylic acid |
InChI |
InChI=1S/C16H14N4O2/c1-2-11-4-3-5-13(10-11)20-15(12-6-8-17-9-7-12)14(16(21)22)18-19-20/h3-10H,2H2,1H3,(H,21,22) |
InChI Key |
JODMXKFFUPNRAX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3 |
Origin of Product |
United States |
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